molecular formula C11H12O4 B1338789 Methyl 4-acetyl-2-methoxybenzoate CAS No. 85865-58-3

Methyl 4-acetyl-2-methoxybenzoate

Cat. No.: B1338789
CAS No.: 85865-58-3
M. Wt: 208.21 g/mol
InChI Key: SHVVANVGEMKEAN-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-2-methoxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is often used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-2-methoxybenzoate typically involves the esterification of 4-acetyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, where they undergo esterification, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-carboxy-2-methoxybenzoic acid.

    Reduction: 4-(hydroxymethyl)-2-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-acetyl-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-2-methoxybenzoate in biological systems involves its interaction with specific enzymes that catalyze the hydrolysis of the ester bond. This hydrolysis releases the active components that exert the desired biological effects. The molecular targets and pathways involved include esterases and other hydrolytic enzymes that facilitate the breakdown of the ester bond.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with an acetamido group instead of an acetyl group.

    Methyl 4-amino-2-methoxybenzoate: Contains an amino group instead of an acetyl group.

    Methyl 4-hydroxy-2-methoxybenzoate: Has a hydroxy group instead of an acetyl group.

Uniqueness

Methyl 4-acetyl-2-methoxybenzoate is unique due to the presence of both an acetyl and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 4-acetyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVANVGEMKEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with methyl 4-bromo-2-methoxybenzoate (250 mg, 1.020 mmol), vinyl butyl ether (131 μl, 1.020 mmol), potassium carbonate (169 mg, 1.224 mmol), 1,3-(bis(diphenylohpsophine)propane (25.2 mg, 0.061 mmol) and palladium (II) acetate (6.87 mg, 0.031 mmol). The flask was sealed and 3 evacuation/argon purges were performed. DMF (4554 μl) and Water (546 μl) were added and the reaction was heated in a microwave at 122° C. for 75 minutes. Additional vinyl butyl ether (131 μl, 1.020 mmol) was added and the reaction was heated an additional 30 minutes in a MW at 122° C. Once complete the reaction was stirred overnight at 100° C. with conventional heating. The reaction was then cooled. HCl (5%, 8 mL) was added and the mixture was stirred for 30 minutes and then diluted with ethyl acetate and transferred to a separatory funnel. The organic layer was washed with aqueous saturated NaHCO3, brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-acetyl-2-methoxybenzoate (54.4 mg, 0.261 mmol, 25.6% yield). MS ESI: [M+H]+ m/z 200.1. 1H NMR (600 MHz, DMSO-d6) δ 7.70 (d, J=7.9, 1H), 7.57 (dd, J=1.1, 7.9, 1H), 7.53 (s, 1H), 3.86 (s, 3H), 3.78 (s, 3H), 2.49-2.44 (m, 3H).
Name
Quantity
546 μL
Type
solvent
Reaction Step One
Name
Quantity
4554 μL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
169 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bis(diphenylohpsophine)propane
Quantity
25.2 mg
Type
reactant
Reaction Step Three
Quantity
131 μL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
6.87 mg
Type
catalyst
Reaction Step Seven

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